molecular formula C12H16N2O2 B5887797 3-methyl-N-4-morpholinylbenzamide

3-methyl-N-4-morpholinylbenzamide

Cat. No. B5887797
M. Wt: 220.27 g/mol
InChI Key: HOKMDBOKZSAHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-4-morpholinylbenzamide, also known as NSC 645809, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of benzamides and has shown promising results in scientific research for its various applications.

Mechanism of Action

3-methyl-N-4-morpholinylbenzamide 645809 exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. HDACs have been shown to be overexpressed in many types of cancer, leading to the dysregulation of gene expression and the promotion of cancer cell growth. By inhibiting HDAC activity, 3-methyl-N-4-morpholinylbenzamide 645809 can restore normal gene expression and inhibit cancer cell growth.
Biochemical and Physiological Effects:
3-methyl-N-4-morpholinylbenzamide 645809 has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, 3-methyl-N-4-morpholinylbenzamide 645809 has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-methyl-N-4-morpholinylbenzamide 645809 has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

3-methyl-N-4-morpholinylbenzamide 645809 has several advantages for lab experiments. It is readily available and can be synthesized in high purity using established methods. Furthermore, 3-methyl-N-4-morpholinylbenzamide 645809 has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using 3-methyl-N-4-morpholinylbenzamide 645809 in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-methyl-N-4-morpholinylbenzamide 645809. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Furthermore, 3-methyl-N-4-morpholinylbenzamide 645809 could be studied in combination with other anticancer agents to determine if it has synergistic effects. Finally, the use of 3-methyl-N-4-morpholinylbenzamide 645809 in animal models of cancer and inflammation could provide valuable information about its potential as a therapeutic agent.
Conclusion:
3-methyl-N-4-morpholinylbenzamide 645809 is a chemical compound that has shown promising results in scientific research for its various applications. Its anticancer and anti-inflammatory activity, as well as its ability to induce apoptosis and inhibit angiogenesis, make it a promising candidate for further study. While there are limitations to using 3-methyl-N-4-morpholinylbenzamide 645809 in lab experiments, its well-understood mechanism of action and availability make it an attractive option for researchers. There are several future directions for the study of 3-methyl-N-4-morpholinylbenzamide 645809, and continued research could lead to the development of novel therapeutic agents.

Synthesis Methods

3-methyl-N-4-morpholinylbenzamide 645809 can be synthesized using various methods, including the reaction of 3-methylbenzoic acid with N-(4-morpholinyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography, yielding 3-methyl-N-4-morpholinylbenzamide 645809 in high purity.

Scientific Research Applications

3-methyl-N-4-morpholinylbenzamide 645809 has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anticancer activity, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 3-methyl-N-4-morpholinylbenzamide 645809 has been studied for its potential as an anti-inflammatory agent, reducing inflammation in animal models of arthritis.

properties

IUPAC Name

3-methyl-N-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10-3-2-4-11(9-10)12(15)13-14-5-7-16-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKMDBOKZSAHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(morpholin-4-yl)benzamide

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